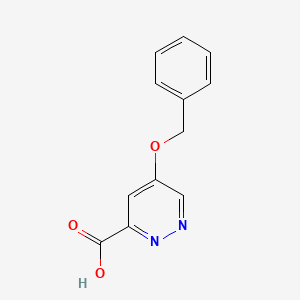

5-(Benzyloxy)pyridazine-3-carboxylic Acid

Description

Significance of Pyridazine (B1198779) Core Structures in Chemical Research

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, imparts a unique set of properties to the molecules in which it is found. nih.govresearchgate.net Its inherent polarity, capacity for hydrogen bonding, and ability to engage in π-π stacking interactions make it a valuable component in the design of bioactive compounds. nih.gov The pyridazine nucleus is a known pharmacophore, appearing in a number of herbicides and several pharmaceutical agents. wikipedia.org

The presence of the two nitrogen atoms significantly influences the electron distribution within the ring, affecting its reactivity and the acidity or basicity of its substituents. blumberginstitute.org This electronic nature allows for the modulation of a molecule's properties, such as solubility and receptor binding affinity. Pyridazine derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, underscoring the importance of this scaffold in medicinal chemistry. researchgate.netchemimpex.com

Overview of Benzyloxy-Substituted Heterocyclic Compounds in Academic Contexts

The benzyloxy group is a common substituent in organic synthesis, often employed as a protecting group for alcohols and phenols. However, its role extends beyond this synthetic utility. The introduction of a benzyloxy moiety can significantly impact a molecule's lipophilicity, which in turn affects its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion.

In the context of heterocyclic chemistry, the benzyloxy group can influence the electronic properties of the ring system and provide additional points of interaction with biological targets. nih.gov For instance, the phenyl ring of the benzyloxy group can participate in hydrophobic and π-stacking interactions, potentially enhancing the binding affinity of a compound to its target receptor or enzyme. Research on various benzyloxy-substituted heterocyclic chalcones has demonstrated their potential as potent inhibitors of enzymes like monoamine oxidase B. nih.gov

Research Landscape and Challenges Associated with 5-(Benzyloxy)pyridazine-3-carboxylic Acid

A comprehensive review of the scientific literature reveals that while the constituent parts of this compound are well-studied, the specific compound itself remains largely unexplored. The majority of research has focused on related structures, such as pyridazine-3-carboxylic acid and its derivatives with different substitution patterns, or on benzyloxy-substituted pyridines. chemimpex.comontosight.ai

This scarcity of dedicated research presents a significant challenge. The lack of established synthetic routes, characterization data, and biological activity studies for this compound means that researchers must often rely on extrapolation from related compounds. The synthesis of vicinally disubstituted pyridazines can be complex, and achieving the desired regioselectivity for the introduction of both the benzyloxy and carboxylic acid groups at positions 5 and 3, respectively, likely requires multi-step synthetic strategies. clockss.org

Scope and Objectives of Research on this compound

Given the current state of knowledge, the primary objectives for future research on this compound are clear. The initial focus must be on the development of efficient and scalable synthetic methodologies to access this compound. This would enable a thorough investigation of its fundamental chemical and physical properties.

Subsequently, the research scope should broaden to include the exploration of its potential applications. In medicinal chemistry, this would involve screening for various biological activities, leveraging the known pharmacological potential of the pyridazine core. researchgate.net In materials science, the carboxylic acid functionality offers a handle for incorporation into polymers or for the formation of coordination complexes with metals, opening avenues for the development of novel functional materials. chemimpex.commdpi.com

The following table provides a summary of the key structural components and their potential contributions to the properties of this compound:

| Structural Component | Potential Properties and Contributions |

| Pyridazine Core | High polarity, hydrogen bond acceptor capabilities, π-stacking interactions, platform for diverse biological activities. nih.gov |

| Carboxylic Acid Group | Hydrogen bond donor and acceptor, potential for salt formation to improve solubility, reactive handle for further chemical modification. wiley-vch.de |

| Benzyloxy Group | Increased lipophilicity, potential for hydrophobic and π-stacking interactions, can influence metabolic stability. nih.gov |

Further research is imperative to transition this compound from a molecule of theoretical interest to one with tangible applications in science and technology. The systematic exploration of its synthesis and properties will be the first step in unlocking its potential.

Structure

3D Structure

Properties

IUPAC Name |

5-phenylmethoxypyridazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-12(16)11-6-10(7-13-14-11)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDCGILZSXRKPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=NN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Benzyloxy Pyridazine 3 Carboxylic Acid and Analogues

Strategic Approaches to Pyridazine (B1198779) Ring Formation Relevant to 5-(Benzyloxy)pyridazine-3-carboxylic Acid Synthesis

The formation of the pyridazine heterocycle is the foundational step in the synthesis of the target molecule. Two principal strategies, cycloaddition reactions and condensation pathways, are widely employed for constructing this diazine ring system.

Cycloaddition Reactions

Cycloaddition reactions, particularly [4+2] cycloadditions like the Diels-Alder reaction, represent a powerful and convergent approach to the pyridazine core. mdpi.comorganic-chemistry.orgquora.com In this context, a diene component reacts with a dienophile containing a nitrogen-nitrogen double bond (an azo-dienophile) or a 1,2,4,5-tetrazine (B1199680) which subsequently eliminates dinitrogen.

Inverse electron-demand Diels-Alder (IEDDA) reactions are particularly relevant. organic-chemistry.org In this variant, an electron-deficient diene, such as a 1,2,4,5-tetrazine bearing electron-withdrawing groups (e.g., esters), reacts with an electron-rich dienophile. For the synthesis of pyridazine-3-carboxylates, a suitable dienophile would be an enamine or an alkyne that can provide the carbon backbone for the C3 and C4 positions of the resulting pyridazine. The reaction proceeds through an initial cycloaddition followed by a retro-Diels-Alder reaction to extrude nitrogen gas, leading to the aromatic pyridazine ring. mdpi.com

Another cycloaddition approach involves the reaction of vinyl azides with bicyclo[1.1.0]butanes (BCBs) catalyzed by a pyridine-boryl radical, which can lead to complex nitrogen-containing bicyclic structures that can be precursors to substituted pyridines and potentially pyridazines. google.com While not a direct route to pyridazines, these advanced cycloaddition strategies highlight the versatility of this reaction class in heterocyclic synthesis.

| Diene Component | Dienophile Component | Reaction Type | Product Type | Reference |

| 1,2,4,5-Tetrazine-3,6-dicarboxylate | Enamine/Alkyne | Inverse Electron-Demand Diels-Alder | Substituted Pyridazine-3,6-dicarboxylate | mdpi.com |

| 1,2,3-Triazines | 1-Propynylamines | Aza-Diels-Alder | 6-Aryl-pyridazin-3-amines | organic-chemistry.org |

| Vinylallenes | Tosyl cyanide | Diels-Alder | Highly substituted pyridines | researchgate.net |

This table presents examples of cycloaddition reactions for the synthesis of pyridazine and related pyridine (B92270) derivatives.

Condensation Pathways

Classical and highly reliable methods for pyridazine synthesis involve the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. This approach is particularly useful for constructing the pyridazine ring with pre-defined substitution patterns. The reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to the aromatic pyridazine.

For the synthesis of a precursor to this compound, a suitable starting material would be a 4-ketoacid or a 1,4-diketone with appropriate functional handles. For instance, the condensation of a γ-ketoacid with hydrazine hydrate (B1144303) can yield a pyridazinone, which can be a versatile intermediate. Subsequent chemical modifications can then be performed to introduce the desired benzyloxy and carboxylic acid groups. nih.gov

| 1,4-Dicarbonyl Precursor | Hydrazine Source | Intermediate | Final Product | Reference |

| γ-Ketoacid | Hydrazine hydrate | Dihydropyridazinone | Pyridazinone | nih.gov |

| 1,4-Diketone | Hydrazine hydrate | Dihydropyridazine | Pyridazine | nih.gov |

| 3-(4-hydroxy-3-methoxybenzoyl)propionic acid | Hydrazine hydrate | 6-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-2H-pyridazin-3-one | 6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one (after dehydrogenation) | nih.gov |

This table illustrates condensation pathways for the formation of pyridazine and pyridazinone rings.

Introduction of the Carboxylic Acid Moiety at the C3 Position

Once the pyridazine core is established, the next critical step is the introduction of the carboxylic acid group at the C3 position. This can be achieved through oxidative methods or by direct carboxylation reactions.

Oxidative Methodologies for Carboxylic Acid Formation

A common and effective strategy for installing a carboxylic acid group on a heterocyclic ring is the oxidation of a precursor functional group, most notably a methyl group. organic-chemistry.orggoogle.com For the synthesis of this compound, this would involve the preparation of 3-methyl-5-(benzyloxy)pyridazine as a key intermediate.

The oxidation of the methyl group can be accomplished using a variety of strong oxidizing agents. Potassium permanganate (B83412) (KMnO4) in either acidic or basic conditions is a classic reagent for this transformation. Other oxidants such as chromium trioxide (CrO3) in sulfuric acid (Jones reagent) or nitric acid can also be employed. The choice of oxidant and reaction conditions must be carefully selected to avoid over-oxidation or degradation of the pyridazine ring and the benzyloxy group.

| Starting Material | Oxidizing Agent | Reaction Conditions | Product | Reference |

| Substituted Toluenes | Molecular Oxygen / Co(OAc)2/NaBr/AcOH | Non-acidic solvent, radical initiator | Substituted Benzoic Acids | organic-chemistry.org |

| Benzyl (B1604629) Halides | 30% Hydrogen Peroxide / Na2WO4·2H2O | Phase-transfer catalyst | Benzoic Acids | organic-chemistry.org |

| Aryl Methyl Groups | Vanadium Pentoxide or Manganese Dioxide / Sulfuric Acid | ≤ 150°C | Aryl Carboxylic Acids | google.com |

This table provides examples of oxidative methods for converting methyl groups to carboxylic acids on aromatic rings.

Carboxylation Reactions

Direct carboxylation of the pyridazine ring at the C3 position is a more convergent but potentially more challenging approach. One possible method involves the generation of an organometallic intermediate, such as a pyridazinyl lithium or Grignard reagent, followed by quenching with carbon dioxide. This strategy requires a precursor with a halogen or another suitable group at the C3 position that can undergo metal-halogen exchange or direct metallation.

The feasibility of this approach depends on the stability of the organometallic intermediate and the regioselectivity of the metallation step. The presence of the two nitrogen atoms in the pyridazine ring can influence the acidity of the ring protons and the stability of the resulting organometallic species.

Incorporation of the Benzyloxy Substituent at the C5 Position

The final key structural element to be installed is the benzyloxy group at the C5 position of the pyridazine ring. The most common and efficient method for forming this aryl ether linkage is through a nucleophilic aromatic substitution (SNAr) reaction.

This strategy typically involves a pyridazine precursor bearing a good leaving group, such as a halogen (e.g., chlorine or bromine), at the C5 position. This halopyridazine is then reacted with benzyl alcohol in the presence of a base, or with a pre-formed benzyl alkoxide (e.g., sodium benzyloxide). The electron-deficient nature of the pyridazine ring, due to the presence of the two electronegative nitrogen atoms, facilitates the nucleophilic attack by the benzyloxy nucleophile. google.com

The synthesis of the required 5-halopyridazine-3-carboxylic acid or its ester precursor is a critical prerequisite for this step. Such intermediates can be prepared through various synthetic routes, including ring formation from appropriately substituted precursors or by halogenation of a pyridazinone intermediate followed by further functional group manipulations. google.comgoogle.com

| Pyridazine Substrate | Nucleophile | Reaction Conditions | Product | Reference |

| 3,5-Dichloropyridine-2-carboxylic acid | Sodium ethanethiolate | 2-Methyltetrahydrofuran, 70°C | 5-Chloro-3-ethylsulfanyl-pyridine-2-carboxylic acid | google.com |

| 3,5-Dichloro-N-ethyl-pyridine-2-carboxamide | Sodium ethanethiolate | Tetrahydrofuran | 5-Chloro-3-ethylsulfanyl-N-ethyl-pyridine-2-carboxamide | google.com |

| Ethyl 4-pyridazinecarboxylate | Phenoxymethyl radical | Toluene/aqueous H2SO4, two-phase system | Ethyl 5-(phenoxymethyl)pyridazine-4-carboxylate | clockss.org |

This table shows examples of nucleophilic substitution and radical reactions to introduce substituents on pyridine and pyridazine rings.

A plausible synthetic route to this compound could therefore commence with the synthesis of a 3-methyl-5-halopyridazine. Nucleophilic substitution with benzyl alcohol would yield 3-methyl-5-(benzyloxy)pyridazine. Subsequent oxidation of the methyl group would then furnish the final target compound. Alternatively, a pyridazine-3-carboxylate with a leaving group at C5 could be subjected to etherification with benzyl alcohol, followed by ester hydrolysis to yield the carboxylic acid.

Etherification Reactions with Benzyl Halides

The most direct and widely utilized method for introducing the benzyloxy group onto the pyridazine scaffold is through a Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution (SN2) of a benzyl halide, typically benzyl bromide or benzyl chloride, by the oxygen atom of a 5-hydroxypyridazine-3-carboxylic acid derivative. youtube.com The pyridazine substrate, which exists in tautomeric equilibrium with its more stable 6-oxo-1,6-dihydropyridazine-4-carboxylic acid form, is first deprotonated with a suitable base to generate the more nucleophilic pyridazinoxide anion.

The choice of base and solvent is critical for the reaction's success and regioselectivity. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and various alkoxides. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) are often employed to dissolve the reactants and facilitate the SN2 mechanism.

Table 1: Conditions for Williamson Ether Synthesis of Pyridazinone Analogues

| Precursor | Alkylating Agent | Base | Solvent | Outcome |

|---|---|---|---|---|

| Substituted 2-Pyridone | Benzyl Bromide | NaH | THF/DMF | Predominantly N-alkylation |

| Substituted 2-Pyridone | Benzyl Bromide | K₂CO₃ | DMF | O-alkylation observed |

This table is generated based on findings for analogous pyridone systems to illustrate common reaction conditions. researchgate.netnih.gov

The reaction proceeds by the attack of the oxygen anion on the benzylic carbon of the benzyl halide, displacing the halide and forming the desired ether linkage. While this method is robust, a common challenge is the competing N-alkylation at one of the ring nitrogen atoms, an issue further explored in section 2.7. researchgate.net

Alternative Benzyloxylation Protocols

Beyond classical Williamson synthesis, alternative reagents have been developed for the O-benzylation of carboxylic acids and related heterocyclic systems, which may offer milder conditions or different selectivity. One such reagent is 2,4,6-tris(benzyloxy)-1,3,5-triazine (B1595720) (TriBOT). This stable, crystalline solid can act as an O-benzylating agent for carboxylic acids under either acidic (e.g., trifluoromethanesulfonic acid catalysis) or thermal conditions. researchgate.net The reaction under acidic conditions is believed to proceed through an SN1-type mechanism, while the thermal route follows an SN2 pathway. researchgate.net This could provide a valuable alternative for substrates sensitive to the basic conditions of the Williamson synthesis.

Another approach involves the Mitsunobu reaction. However, for 2-pyridone systems, the Mitsunobu reaction often leads to mixtures of N- and O-alkylated products or favors exclusive O-alkylation, depending on the substrate and reaction conditions. wiley-vch.de Palladium-catalyzed C-H activation has also been explored for the benzylation of indole-carboxylic acids with benzyl alcohols in water, suggesting a potential, though less direct, avenue for functionalizing heterocyclic carboxylic acids. mdpi.com

Multi-step Synthetic Sequences for this compound

A complete synthetic route to this compound typically involves a multi-step sequence, beginning with the construction of the core pyridazinone ring followed by the key benzylation step. nih.govyoutube.com

A plausible synthetic pathway can be outlined as follows:

Formation of the Pyridazinone Core : The synthesis often starts from readily available precursors. For instance, a substituted γ-keto acid can be condensed with hydrazine (N₂H₄) or a hydrazine derivative to form a dihydropyridazinone ring. nih.gov Subsequent oxidation or aromatization yields the pyridazin-5(4H)-one scaffold.

Esterification (Optional but common) : To avoid side reactions with the carboxylic acid group during benzylation, it is often protected as an ester (e.g., methyl or ethyl ester). This can be achieved through standard methods like Fischer esterification.

O-Benzylation : The pyridazinone ester is then subjected to O-benzylation, for example, using benzyl bromide and potassium carbonate in DMF, as described in section 2.3.1. This step forms the benzyloxy ether linkage.

Hydrolysis : The final step is the saponification (hydrolysis) of the ester group, typically using a base like sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup to yield the final product, this compound.

This modular approach allows for the synthesis of various analogues by changing the starting materials or the alkylating agent used in the etherification step. nih.gov

Green Chemistry Principles and Sustainable Synthesis Approaches for Pyridazine Derivatives

Modern synthetic chemistry places increasing emphasis on sustainability and green principles. In the context of pyridazine and pyridazinone synthesis, several strategies have been developed to reduce environmental impact. ekb.eg These include the use of greener reaction media, energy-efficient reaction conditions, and recyclable catalysts.

Key green approaches applicable to pyridazine synthesis include:

Microwave and Ultrasound Irradiation : These non-conventional energy sources can significantly reduce reaction times and improve yields, often under solvent-free ("neat") conditions, thus minimizing the use of volatile organic compounds (VOCs). ekb.egscispace.com

Solvent-Free Reactions : Performing reactions by grinding reagents together in a mortar and pestle is another method to avoid toxic solvents. ekb.eg

Aqueous Media : Developing synthetic routes that can be performed in water is a primary goal of green chemistry. While many organic reagents have low water solubility, the use of surfactants or phase-transfer catalysts can facilitate reactions in aqueous systems.

Metal-Free Catalysis : Methodologies that avoid heavy or toxic metal catalysts are preferred. For example, metal-free aza-Diels-Alder reactions have been developed for the regioselective synthesis of pyridazine derivatives, offering a sustainable alternative to some metal-catalyzed cross-coupling reactions. organic-chemistry.org

Click Chemistry : The copper-catalyzed azide-alkyne cycloaddition, a prime example of "click chemistry," has been employed to create complex pyridazine-triazole hybrids, noted for its high efficiency and benign reaction conditions. nih.gov

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Pyridazinones

| Method | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Conventional | Reflux in organic solvents (e.g., ethanol (B145695), pyridine) ekb.eg | Well-established, predictable outcomes | Long reaction times, use of toxic/volatile solvents, high energy consumption |

| Microwave | Solvent-free or minimal solvent, rapid heating scispace.com | Drastically reduced reaction times, often higher yields, energy efficient | Requires specialized equipment, potential for localized overheating |

| Ultrasound | Neat reaction, cavitation effects scispace.com | Excellent yields, short reaction times, avoids bulk heating | Scalability can be challenging |

| Grinding | Solvent-free, mechanical energy ekb.eg | Simple, no solvent waste, low energy | Limited to solid-state reactions, may not be suitable for all substrates |

Enzymatic Hydrolysis and Biocatalytic Routes in Pyridazine Synthesis

The application of biocatalysis in the synthesis of pyridazine derivatives is an emerging field with significant potential for enhancing sustainability. Enzymes operate under mild conditions (pH and temperature) and often exhibit high chemo-, regio-, and stereoselectivity, reducing the need for protecting groups and minimizing waste.

While specific biocatalytic routes for this compound are not extensively documented, related enzymatic transformations have been reported for similar heterocyclic systems. For instance, enzymatic esterification of pyridine carboxylic acids using immobilized lipases like Novozym 435 has been demonstrated to be highly efficient under mild conditions, offering a green alternative to chemical methods. nih.gov Similarly, enzymatic hydrolysis of esters is a common and highly selective deprotection strategy.

Furthermore, bacterial oxidoreductases have been used for the regioselective hydroxylation of pyridine and pyrazine (B50134) carboxylic acids. nih.gov Such a biocatalytic hydroxylation could theoretically be a green route to generate the 5-hydroxypyridazine precursor needed for the subsequent benzylation step, although this specific application remains a topic for future research.

Regioselectivity and Stereoselectivity in the Synthesis of this compound Isomers

A critical challenge in the synthesis of this compound via the Williamson ether synthesis is controlling regioselectivity. The pyridazinone precursor is an ambident nucleophile, meaning it can react with an electrophile (the benzyl halide) at two different sites: the exocyclic oxygen atom or a ring nitrogen atom. researchgate.net

O-alkylation leads to the desired 5-benzyloxy-pyridazine product.

N-alkylation leads to an isomeric N-benzyl-pyridazin-5-one product.

The ratio of these two products is highly dependent on several factors:

The Counter-ion and Base : Hard cations (like Na⁺) tend to favor O-alkylation, while the use of silver salts (Ag⁺) has been reported to exclusively afford O-alkylated products in some pyridone systems. nih.gov

The Solvent : Aprotic solvents like DMF are known to favor N-alkylation of alkali salts of 2-pyridones, whereas other conditions can promote O-alkylation. nih.gov

The Alkylating Agent : "Hard" electrophiles (e.g., alkyl sulfates) tend to react at the harder oxygen atom, while "softer" electrophiles (e.g., alkyl iodides) may favor the softer nitrogen atom. wiley-vch.de Steric hindrance on the alkylating agent can also influence the reaction site. nih.gov

For the synthesis of the target compound, conditions must be carefully optimized to favor the thermodynamically or kinetically preferred O-alkylation pathway. Exclusive O-alkylation has been achieved in related heterocyclic systems by using potassium carbonate as the base in DMF, suggesting a promising set of conditions. nih.gov

Stereoselectivity is not a factor in the synthesis of this compound itself, as the molecule is achiral. However, if chiral substituents were present on the pyridazine ring or the benzyl group, or if reactions were performed on a chiral analogue, controlling the stereochemistry would become a crucial aspect of the synthesis.

Reactivity and Chemical Transformations of 5 Benzyloxy Pyridazine 3 Carboxylic Acid

Reactions at the Carboxylic Acid Functional Group

The carboxylic acid moiety at the C3 position is a primary site for chemical modification, enabling the synthesis of various derivatives such as esters and amides, or its removal or reduction to other functional groups.

The conversion of the carboxylic acid to its corresponding esters and amides is a fundamental transformation. These reactions typically proceed by activating the carboxyl group to facilitate nucleophilic attack by an alcohol or amine.

Esterification: Standard esterification methods are applicable to 5-(Benzyloxy)pyridazine-3-carboxylic acid. Fischer-Speier esterification, involving reaction with an alcohol under acidic catalysis (e.g., sulfuric acid), is a common approach for simple alcohols. google.comcommonorganicchemistry.com For more sensitive or sterically hindered alcohols, milder conditions are preferable. The Steglich esterification, which uses a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is highly effective at room temperature and avoids harsh acidic conditions. rsc.org

Amidation: The formation of amides from this compound requires coupling agents to generate a highly reactive acyl intermediate. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are widely used. bohrium.com The reaction can be performed with a wide variety of primary and secondary amines to yield the corresponding amides. Catalytic methods using boronic acids or other Lewis acids have also been developed for direct amidation, offering milder conditions and reduced waste. mdpi.com In some cases, specialized pyridazine-based coupling agents have been developed that prove highly efficient for the amidation of both aliphatic and aromatic carboxylic acids. lookchemmall.com

| Transformation | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Methyl Esterification | Methanol (MeOH), H₂SO₄ (cat.), Reflux | Methyl 5-(benzyloxy)pyridazine-3-carboxylate | Classic Fischer-Speier conditions, best for simple alcohols. commonorganicchemistry.com |

| tert-Butyl Esterification | tert-Butanol, DCC, DMAP (cat.), CH₂Cl₂ | tert-Butyl 5-(benzyloxy)pyridazine-3-carboxylate | Steglich esterification is effective for sterically hindered alcohols. rsc.org |

| Amidation with Benzylamine | Benzylamine, EDCI, HOBt, DMF | N-Benzyl-5-(benzyloxy)pyridazine-3-carboxamide | Standard peptide coupling conditions provide high yields of the amide. |

| Amidation with Aniline | Aniline, Nb₂O₅ (cat.), Toluene, Reflux | N-Phenyl-5-(benzyloxy)pyridazine-3-carboxamide | Heterogeneous catalysts can be used for less reactive amines like aniline. researchgate.net |

The removal of the carboxylic acid group via decarboxylation can be a synthetically useful transformation. For heteroaromatic carboxylic acids, the ease of decarboxylation is often influenced by the position of the carboxyl group relative to the heteroatoms. Studies on pyridinecarboxylic acids have shown that picolinic acid (pyridine-2-carboxylic acid) undergoes decarboxylation more readily than its isomers at the 3- and 4-positions. stackexchange.com This is attributed to the stabilization of the transition state through a zwitterionic intermediate involving the adjacent nitrogen atom. stackexchange.com

While specific studies on this compound are not prevalent, analogous systems provide insight. For example, the decarboxylation of functionalized 2-pyridone-3-carboxylic acids has been achieved by heating with potassium carbonate in a solvent like toluene. nih.govresearchgate.net Metal-catalyzed methods, such as those using silver(I) catalysts at elevated temperatures, have also been employed for the decarboxylation of heteroaryl carboxylic acids. nih.gov Given these precedents, it is expected that the decarboxylation of this compound would require forcing conditions, such as high temperatures in the presence of a base or a metal catalyst.

| Reaction Type | Typical Conditions | Expected Product | Reference System |

|---|---|---|---|

| Thermal Decarboxylation | K₂CO₃, Toluene, Reflux | 5-(Benzyloxy)pyridazine | Based on decarboxylation of 2-pyridone-3-carboxylic acids. researchgate.net |

| Metal-Catalyzed Decarboxylation | Ag₂CO₃ or other Ag(I) salt, High Temperature | 5-(Benzyloxy)pyridazine | Ag(I)-catalyzed decarboxylation of heteroaryl carboxylic acids. nih.gov |

The reduction of the carboxylic acid can lead to either the corresponding primary alcohol or, by stopping at an intermediate stage, the aldehyde.

Direct catalytic hydrogenation of carboxylic acids to alcohols is generally inefficient and requires harsh conditions, as the carboxyl group is less reactive than other functional groups like alkenes or alkynes. libretexts.org Therefore, chemical reducing agents are typically employed. Strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are effective for reducing carboxylic acids directly to primary alcohols.

More selective reductions to the aldehyde level are challenging and often require a two-step process. One modern approach involves the conversion of the carboxylic acid into a more reactive derivative, such as an S-2-pyridyl thioester. rsc.org This thioester can then be reduced to the aldehyde under mild conditions using a nickel catalyst and a silane (B1218182) reductant. rsc.org Alternatively, catalytic hydrosilylation has emerged as a powerful method for the selective reduction of carboxylic acid derivatives. nih.gov

| Target Product | Reagents & Conditions | Notes |

|---|---|---|

| (5-(Benzyloxy)pyridazin-3-yl)methanol | 1. LiAlH₄, THF; 2. H₃O⁺ workup | Standard, powerful reducing agent for converting carboxylic acids to primary alcohols. |

| 5-(Benzyloxy)pyridazine-3-carbaldehyde | 1. 2,2'-Dipyridyl disulfide, PPh₃; 2. NiCl₂(PCy₃)₂, PhSiH₃, H₂O | Two-step process via an activated thioester intermediate allows for selective reduction to the aldehyde. rsc.org |

Transformations Involving the Pyridazine (B1198779) Heterocycle

The pyridazine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it generally unreactive toward electrophilic attack but susceptible to nucleophilic substitution, particularly if a suitable leaving group is present.

Electrophilic aromatic substitution (EAS) on the pyridazine ring is exceptionally difficult. researchgate.net The two adjacent nitrogen atoms strongly withdraw electron density from the ring, deactivating it towards attack by electrophiles. youtube.com Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the ring nitrogens are readily protonated, further increasing the deactivation. youtube.com

| Position | Influence of C5-OBn (Activating) | Influence of C3-COOH (Deactivating) | Influence of Ring Nitrogens (Deactivating) | Overall Likelihood of EAS |

|---|---|---|---|---|

| C4 | Ortho (Activating) | - | Meta (Directing) | Most likely site, if reaction occurs |

| C6 | Para (Activating) | - | Meta (Directing) | Possible, but potentially sterically hindered |

The electron-deficient nature of the pyridazine ring makes it a good candidate for nucleophilic aromatic substitution (SNAr), provided a good leaving group is attached to the ring. youtube.com Common leaving groups for SNAr reactions include halides (Cl, F). nih.gov

In the parent molecule, this compound, there are no conventional leaving groups. The benzyloxy group is a very poor leaving group and would not be displaced under typical SNAr conditions. Therefore, direct nucleophilic substitution on this molecule is unlikely. However, halogenated derivatives of pyridazine-3-carboxylic acid are known to undergo SNAr readily. For example, studies on 4,6-dichloropyridazine-3-carboxylate show that nucleophiles can regioselectively displace the chlorine atom at the C4 position. mdpi.com This highlights the synthetic utility of SNAr on the pyridazine core when appropriately functionalized. A hypothetical reaction on a chlorinated analogue, such as 6-chloro-5-(benzyloxy)pyridazine-3-carboxylic acid, would be expected to proceed with a nucleophile attacking the C6 position, displacing the chloride.

| Substrate Example | Nucleophile (Nu⁻) | Conditions | Product | Notes |

|---|---|---|---|---|

| 4,6-Dichloropyridazine-3-carboxylate | Malonate ester anion | Base, Solvent | 4-(Dialkoxycarbonylmethyl)-6-chloropyridazine-3-carboxylate | Demonstrates regioselective SNAr on a related system. mdpi.com |

| 2-Chloropyridine | Sodium methoxide (B1231860) (NaOMe) | Methanol (MeOH) | 2-Methoxypyridine | Illustrates SNAr on an analogous electron-deficient heterocycle. youtube.com |

| This compound | Various (e.g., RO⁻, R₂NH) | - | No Reaction | The benzyloxy group is not a suitable leaving group for SNAr. |

Reactivity of Ring Nitrogen Atoms

The pyridazine ring contains two adjacent nitrogen atoms, which are generally the most nucleophilic centers in the heterocycle. However, their reactivity in this compound is significantly modulated by the electronic effects of the substituents. The carboxylic acid group at the C-3 position is strongly electron-withdrawing, which reduces the electron density of the entire ring system and, consequently, decreases the nucleophilicity of both nitrogen atoms. Conversely, the benzyloxy group at the C-5 position is an electron-donating group, which partially counteracts this deactivation.

This electronic push-pull relationship makes reactions at the ring nitrogens, such as N-alkylation and N-oxidation, less facile than in unsubstituted pyridazine but still achievable under appropriate conditions.

N-Alkylation: The introduction of an alkyl group onto one of the ring nitrogens is a potential transformation. blumberginstitute.org However, due to the reduced nucleophilicity of the nitrogen atoms, these reactions can be challenging and may require strong alkylating agents and specific conditions to proceed efficiently. blumberginstitute.org The regioselectivity of such a reaction would be influenced by the steric hindrance and the electronic environment of each nitrogen atom.

N-Oxidation: The oxidation of one of the pyridazine nitrogens to form a pyridazine N-oxide is a known transformation for this class of heterocycles. researchgate.net This reaction can alter the electronic properties of the ring, potentially activating it for subsequent reactions. For instance, metabolite identification studies of complex drug molecules containing a pyridazine core have revealed that oxidation of the ring nitrogen atoms can be a metabolic pathway. organic-chemistry.org Such a transformation introduces a new functional handle and can change the molecule's biological properties.

Reactions at the Benzyloxy Moiety

The benzyloxy group serves both as a key structural feature and as a protecting group that can be chemically altered or removed.

| Strategy | Typical Reagents and Conditions | Description | Citation |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C, or Pt/C in a solvent like ethanol (B145695) or ethyl acetate. | A mild and highly efficient method that cleaves the O–CH₂ bond, yielding the debenzylated product and toluene. It is often the preferred method due to its clean reaction profile. | sci-hub.se |

| Acid-Mediated Cleavage | Strong Brønsted acids (e.g., trifluoroacetic acid) or Lewis acids (e.g., BCl₃, AlCl₃, SnCl₄). | This method is effective but can be harsh and is generally reserved for substrates that are stable under strongly acidic conditions. The reaction proceeds by protonation or coordination to the ether oxygen, followed by cleavage. | sci-hub.se |

| Oxidative Cleavage | Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). | This approach offers an alternative for molecules that are sensitive to hydrogenolysis or acidic conditions. The reaction mechanism typically involves hydride abstraction from the benzylic position. | sci-hub.se |

While the primary role of the benzyloxy group is often as a protecting group, the aromatic benzyl (B1604629) ring itself can be a site for further functionalization through electrophilic aromatic substitution. The ether oxygen is an activating, ortho-, para-directing group, making positions 2', 4', and 6' of the phenyl ring susceptible to attack by electrophiles. libretexts.org

However, performing such reactions on this compound presents significant challenges. The pyridazine ring is electron-deficient and generally unreactive toward electrophiles. researchgate.netquimicaorganica.org More importantly, the conditions required for many electrophilic aromatic substitution reactions (e.g., strong acids for nitration or sulfonation) could lead to undesired side reactions, such as cleavage of the benzyloxy group itself or reactions involving the pyridazine nitrogens. quimicaorganica.org Therefore, any modification of the benzyl ring would require careful selection of mild reaction conditions to ensure the integrity of the rest of the molecule.

Formation of Complex Molecular Scaffolds Incorporating this compound

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The carboxylic acid at the C-3 position provides a reliable handle for elaboration, most commonly through the formation of amide or ester linkages.

Amide Bond Formation: The carboxylic acid can be activated by a wide variety of coupling reagents and subsequently reacted with primary or secondary amines to form the corresponding amides. This is one of the most frequently used reactions in drug discovery. nih.gov The choice of coupling agent depends on the reactivity of the amine and the need to avoid side reactions. Common reagents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or phosphonium (B103445) salts like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate). nih.govresearchgate.netgrowingscience.com

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol under acidic conditions or by using coupling agents. organic-chemistry.orgtcichemicals.commdpi.comresearchgate.net For example, the Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a mild and effective method for forming esters, even with sterically hindered alcohols. organic-chemistry.org

These coupling strategies allow for the incorporation of the 5-(benzyloxy)pyridazine-3-carboxamide or -ester moiety into larger, more complex molecular architectures, enabling the exploration of this scaffold in the development of new bioactive compounds. clockss.orgresearchgate.netmdpi.comnih.gov

Advanced Spectroscopic and Structural Characterization of 5 Benzyloxy Pyridazine 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy stands as the most powerful tool for the determination of the carbon-hydrogen framework of an organic molecule. Through a combination of one- and two-dimensional experiments, a detailed map of atomic connectivity and chemical environments can be constructed for 5-(Benzyloxy)pyridazine-3-carboxylic acid.

¹H NMR Spectral Analysis and Proton Environment Mapping

The ¹H NMR spectrum of this compound provides critical information about the number, connectivity, and chemical environment of the protons in the molecule. The spectrum is anticipated to display distinct signals corresponding to the protons of the pyridazine (B1198779) ring, the benzyloxy group, and the carboxylic acid.

The protons of the pyridazine ring are expected to appear in the downfield region of the spectrum due to the deshielding effect of the two nitrogen atoms and the aromatic nature of the ring. Specifically, the proton at the C4 position and the proton at the C6 position would likely appear as distinct signals, with their chemical shifts influenced by the neighboring carboxylic acid and benzyloxy substituents, respectively. The coupling between these protons, if observable, would provide further confirmation of their relative positions.

The benzylic protons of the -OCH₂Ph group are expected to produce a characteristic singlet, typically in the range of 5.0-5.5 ppm. The five protons of the phenyl ring of the benzyloxy group would likely appear as a multiplet in the aromatic region, typically between 7.2 and 7.5 ppm. The acidic proton of the carboxylic acid group is expected to be observed as a broad singlet at a very downfield chemical shift, often above 10 ppm, and its signal would disappear upon the addition of D₂O due to proton-deuterium exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridazine H-4 | Downfield region | d |

| Pyridazine H-6 | Downfield region | d |

| OCH₂ Ph | ~5.0 - 5.5 | s |

| OCH₂Ph | ~7.2 - 7.5 | m |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

¹³C NMR Spectral Analysis and Carbon Framework Confirmation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal.

The carbonyl carbon of the carboxylic acid is expected to be the most deshielded, appearing in the range of 160-170 ppm. The carbons of the pyridazine ring will resonate in the aromatic region, with their chemical shifts being influenced by the nitrogen atoms and the substituents. Based on data from related pyridazin-3-one derivatives, the C3 and C6 carbons are typically found further downfield than C4 and C5. clockss.org The benzyloxy substituent at C5 is expected to cause a significant downfield shift for this carbon.

The benzylic carbon of the -OCH₂Ph group is anticipated to appear around 70 ppm. The carbons of the phenyl ring will show signals in the 127-136 ppm range, with the ipso-carbon (the one attached to the methylene (B1212753) group) being less intense.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C =O | ~160 - 170 |

| Pyridazine C -3 | Downfield aromatic region |

| Pyridazine C -4 | Aromatic region |

| Pyridazine C -5 | Downfield aromatic region |

| Pyridazine C -6 | Downfield aromatic region |

| OC H₂Ph | ~70 |

| OCH₂C -ipso | Aromatic region |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would be expected to show a correlation between the pyridazine ring protons (H-4 and H-6), confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the direct assignment of the carbon signals for all protonated carbons, such as C4, C6, the benzylic CH₂, and the carbons of the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. The HMBC spectrum is crucial for identifying the connectivity of quaternary carbons and for piecing together the molecular fragments. For instance, correlations from the benzylic protons to the C5 of the pyridazine ring and the ipso-carbon of the phenyl ring would confirm the benzyloxy linkage. Similarly, correlations from the pyridazine protons to the carbonyl carbon would confirm the position of the carboxylic acid group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental composition of this compound. The calculated exact mass for the protonated molecule [M+H]⁺ of C₁₃H₁₁N₂O₃ is 243.0764. An experimentally determined mass that is very close to this value would provide strong evidence for the proposed molecular formula.

A characteristic fragmentation pattern in the MS/MS spectrum would further corroborate the structure. A prominent fragment would likely be the loss of the benzyl (B1604629) group (C₇H₇), resulting in a fragment ion corresponding to 5-hydroxypyridazine-3-carboxylic acid. Another expected fragmentation would be the loss of CO₂ from the carboxylic acid group.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Derivatization

Direct analysis of a relatively polar and non-volatile compound like this compound by GC-MS is challenging. Therefore, derivatization is often necessary to increase its volatility and thermal stability. A common derivatization technique for carboxylic acids is silylation, where the acidic proton is replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov

The resulting trimethylsilyl ester of this compound would be more amenable to GC-MS analysis. The mass spectrum of the TMS derivative would show a molecular ion corresponding to the silylated compound. The fragmentation pattern would be expected to include the loss of the TMS group and other characteristic fragments of the parent molecule, providing further structural confirmation. The retention time in the gas chromatogram would also be a characteristic property of the derivatized compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands. A key feature would be the evidence of strong intermolecular hydrogen bonding between the carboxylic acid groups, leading to the formation of dimers in the solid state. spectroscopyonline.com

The anticipated vibrational modes include:

O-H Stretch: A very broad and strong absorption band is predicted to appear in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer. libretexts.org This broadness is a hallmark of carboxylic acids and often overlaps with C-H stretching frequencies. spectroscopyonline.com

C-H Stretches: Aromatic C-H stretching vibrations from the benzene (B151609) and pyridazine rings are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene (-CH₂-) group in the benzyloxy moiety would appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is anticipated. For aromatic carboxylic acids, this peak typically falls in the 1710–1680 cm⁻¹ range due to conjugation with the ring system. spectroscopyonline.com

C=C and C=N Stretches: A series of medium to strong bands between 1400 cm⁻¹ and 1610 cm⁻¹ would be attributable to the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the aromatic pyridazine and benzene rings.

C-O Stretches: Two distinct C-O stretching vibrations are expected. The C-O stretch of the carboxylic acid should appear between 1320 and 1210 cm⁻¹, while the aryl ether C-O stretch of the benzyloxy group will also absorb in this region. spectroscopyonline.com

O-H Bend: A broad band corresponding to the out-of-plane O-H bend of the carboxylic acid dimer is expected in the 960–900 cm⁻¹ region. spectroscopyonline.com

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3300–2500 | O-H Stretch | Carboxylic Acid (Dimer) | Strong, Very Broad |

| ~3050 | C-H Stretch | Aromatic (Pyridazine, Benzene) | Medium |

| ~2950 | C-H Stretch | Aliphatic (-CH₂-) | Medium |

| 1710–1680 | C=O Stretch | Carboxylic Acid | Strong |

| 1610–1400 | C=C and C=N Stretches | Aromatic Rings | Medium-Strong |

| 1320–1210 | C-O Stretch | Carboxylic Acid & Ether | Strong |

| 960–900 | O-H Bend (Out-of-plane) | Carboxylic Acid (Dimer) | Medium, Broad |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be dominated by absorptions from its multiple chromophores: the pyridazine ring, the benzene ring, and the carbonyl group of the carboxylic acid.

The expected electronic transitions are:

π → π* Transitions: Intense absorption bands at shorter wavelengths (typically < 300 nm) are predicted due to π → π* transitions within the conjugated π-systems of the pyridazine and benzene rings. The substitution on the pyridazine ring with both an electron-donating benzyloxy group and an electron-withdrawing carboxylic acid group would likely cause a bathochromic (red) shift compared to the unsubstituted parent heterocycle.

n → π* Transitions: Weaker absorption bands at longer wavelengths are expected from n → π* transitions. These transitions involve the non-bonding electrons on the nitrogen atoms of the pyridazine ring and the oxygen atom of the carbonyl group. Carboxylic acids themselves typically absorb around 210 nm, which is often too low to be useful unless the carbonyl group is part of a larger conjugated system. libretexts.org

The solvent used for analysis can influence the position of these absorption maxima due to solvatochromic effects, particularly for the n → π* transitions.

Table 2: Predicted UV-Visible (UV-Vis) Spectroscopy Data for this compound

| Predicted λmax (nm) | Electronic Transition | Chromophore | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| ~220-280 | π → π | Pyridazine Ring, Benzene Ring | High |

| > 280 | n → π | C=O, Pyridazine Nitrogens | Low |

X-ray Crystallography for Solid-State Structure Determination

Key structural features that would be elucidated include:

Molecular Conformation: The analysis would reveal the torsion angles between the pyridazine ring and the substituents. This includes the planarity of the carboxylic acid group relative to the ring and the conformation of the flexible benzyloxy group.

Intermolecular Interactions: A primary feature in the crystal packing would likely be the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. mdpi.com

Crystal Packing: The analysis would also reveal other non-covalent interactions that stabilize the crystal lattice, such as π–π stacking between the aromatic pyridazine and/or benzene rings of neighboring molecules and potential C-H···O or C-H···N weak hydrogen bonds.

Bond Parameters: Precise measurements of bond lengths would confirm the degree of aromaticity and conjugation within the system. For instance, the C-C and C-N bonds within the pyridazine ring would exhibit lengths intermediate between single and double bonds.

Table 3: Structural Information Obtainable from X-ray Crystallography

| Parameter | Information Provided | Expected Finding |

|---|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal unit | Specific to the crystal system (e.g., monoclinic, orthorhombic) |

| Bond Lengths & Angles | Precise geometry of the molecule | Confirmation of aromaticity and standard functional group geometry |

| Torsion Angles | Conformation of substituents relative to the ring | Degree of planarity between the carboxylic acid and the pyridazine ring |

| Hydrogen Bonding | Primary intermolecular interactions | Formation of classic carboxylic acid O-H···O dimers |

| π–π Stacking | Interactions between aromatic rings | Potential parallel-displaced or T-shaped stacking arrangements |

Computational and Theoretical Studies on 5 Benzyloxy Pyridazine 3 Carboxylic Acid

In Silico Prediction of Reactivity and Synthetic Feasibility

In silico methods are instrumental in predicting the chemical reactivity and assessing the synthetic feasibility of novel compounds before their physical synthesis, saving time and resources.

Reactivity Prediction: The reactivity of 5-(Benzyloxy)pyridazine-3-carboxylic acid is governed by the electronic properties of its constituent parts: the pyridazine (B1198779) ring, the carboxylic acid group, and the benzyloxy substituent. The pyridazine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic endows it with unique properties, including a high dipole moment and a capacity for robust hydrogen bonding, which are critical in drug-target interactions. researchgate.netnih.gov

Computational techniques like Density Functional Theory (DFT) are employed to model the electronic structure and predict reactivity. DFT calculations can determine key quantum chemical parameters that describe a molecule's behavior in chemical reactions. gsconlinepress.com

Key Computational Descriptors for Reactivity:

| Descriptor | Significance | Predicted Property for Pyridazine Core |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) Energy | Indicates the ability to donate electrons (nucleophilicity). | A lower HOMO energy suggests weaker electron-donating ability. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Indicates the ability to accept electrons (electrophilicity). | A lower LUMO energy suggests a higher propensity to accept electrons, making the ring susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity. | A smaller gap generally implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to identify sites for electrophilic or nucleophilic attack. | Negative potential is expected around the nitrogen and oxygen atoms, indicating sites for electrophilic attack or hydrogen bonding. |

| Fukui Indices | Predicts local reactivity sites within the molecule. gsconlinepress.com | Used to identify specific atoms most likely to undergo nucleophilic, electrophilic, or radical attack. |

Furthermore, the acidity of the carboxylic acid group, represented by its pKa value, is a crucial parameter for its behavior in biological systems. Computational methods can accurately predict the pKa of carboxylic acids by simulating the deprotonation process in a solvent environment. nih.gov These calculations often use thermodynamic cycles and employ DFT in conjunction with a polarized continuum model (PCM) to account for solvation effects, achieving predictions with an average error of less than 0.5 pKa units. nih.govresearchgate.net For this compound, the electron-withdrawing nature of the pyridazine ring is expected to lower the pKa of the carboxylic acid group, making it more acidic than benzoic acid.

Synthetic Feasibility: The synthesis of the this compound scaffold is considered highly feasible based on established synthetic routes for pyridazine derivatives. organic-chemistry.orgliberty.edu Common strategies involve the condensation and cyclization of dicarbonyl compounds with hydrazine (B178648) or its derivatives. liberty.edu An alternative and efficient approach is the inverse-electron-demand Diels-Alder reaction between a 1,2,4,5-tetrazine (B1199680) and a suitable dienophile. organic-chemistry.org

For this specific compound, a plausible route involves the synthesis of a 5-halopyridazine-3-carboxylic acid ester precursor. The benzyloxy group can then be introduced via a nucleophilic aromatic substitution reaction, where benzyl (B1604629) alcohol (as sodium benzoxide) displaces the halogen at the C5 position. Subsequent hydrolysis of the ester group would yield the final product, this compound. The availability of various synthetic methods for the core structure confirms its accessibility for further study and development. mdpi.comresearchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are valuable for predicting the activity of unsynthesized analogues and guiding the design of more potent or suitable molecules.

While specific QSAR/QSPR models for this compound were not found, numerous studies on its analogues, particularly pyridazine and pyridazinone derivatives, demonstrate the utility of this approach. These studies have successfully created predictive models for a range of biological activities.

For instance, a statistically significant 2D-QSAR model was developed for a series of 3,6-disubstituted pyridazine derivatives to predict their vasorelaxant activity. nih.gov The model, which showed good predictive power (R² = 0.8117), identified several molecular descriptors that correlate with the observed activity. nih.gov Similarly, QSAR and pharmacophore analyses have been performed on pyridazinone derivatives to understand their inhibitory activity against acetylcholinesterase, an enzyme relevant to Alzheimer's disease. researchgate.net Another study developed robust QSAR models based on Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) to predict the efficacy of pyridazine derivatives as corrosion inhibitors, showcasing the application of these methods beyond biological activity. kfupm.edu.sa

Commonly Used Descriptors in Pyridazine QSAR/QSPR Models:

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Constitutional | Molecular Weight, Number of N atoms | Describes the basic composition and size of the molecule. |

| Topological | Kier & Hall indices, Balaban index | Quantifies molecular shape, size, and branching. |

| Geometric | Molecular surface area, Molecular volume | Describes the 3D shape and size of the molecule. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole moment, Atomic charges | Relates to the electronic properties and reactivity of the molecule. nih.govkfupm.edu.sa |

| Physicochemical | LogP (lipophilicity), Molar refractivity | Pertains to the molecule's solubility, permeability, and distribution. |

These studies collectively indicate that the biological activities and properties of pyridazine analogues are influenced by a combination of their electronic, steric, and lipophilic characteristics. By applying similar methodologies, a robust QSAR or QSPR model could be developed for analogues of this compound to guide the optimization of a desired activity or property.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein receptor. researchgate.net This method is crucial for understanding the molecular basis of a drug's mechanism of action and for structure-based drug design. Analogues of this compound, specifically pyridazine-3-carboxamides, have been extensively studied using molecular docking, with the Cannabinoid Receptor 2 (CB2) emerging as a significant biological target. nih.gov

Cannabinoid Receptor 2 (CB2): The CB2 receptor is a G protein-coupled receptor primarily involved in regulating immune function and inflammation, making it an attractive therapeutic target for various diseases without the psychoactive effects associated with the CB1 receptor. nih.gov Docking studies on a series of pyridazine-3-carboxamides revealed their binding mode as CB2 receptor agonists. nih.gov These simulations showed that the pyridazine core fits into a specific pocket of the receptor, with key interactions stabilizing the complex.

The carboxamide portion of the ligands is crucial for anchoring the molecule within the binding site, typically forming hydrogen bonds with specific amino acid residues. The benzyloxy group and other substituents at the 5-position extend into hydrophobic pockets, forming favorable van der Waals interactions that contribute significantly to binding affinity and selectivity. nih.gov

Key Interactions of Pyridazine-3-Carboxamides with the CB2 Receptor:

| Interacting Residue | Interaction Type | Role in Binding |

|---|---|---|

| Ser2.60, Trp6.48 | Hydrogen Bonding | Anchors the carboxamide moiety of the ligand. nih.govnih.gov |

| Phe3.36, Phe181 | π-π Stacking | Interacts with the aromatic pyridazine ring. nih.gov |

| Val3.32, Leu4.60, Ile3.28 | Hydrophobic Interactions | Forms a hydrophobic pocket accommodating the benzyloxy group and other lipophilic substituents. nih.gov |

Other Potential Biological Targets: Beyond the CB2 receptor, docking studies have implicated pyridazine derivatives in the inhibition of other important biological targets:

DNA Gyrase: Some novel pyridazine derivatives have been docked into the active site of E. coli DNA gyrase subunit B, suggesting a potential mechanism for their antibacterial activity. scilit.com

Estrogen Receptor Alpha (ERα): Phosphoryl-substituted steroidal pyridazines have been designed and docked as potent ERα inhibitors for the treatment of hormone-dependent breast cancer. rsc.org

Stimulator of Interferon Genes (STING): Recently, 3-(fluoro-imidazolyl) pyridazine derivatives were identified as potent STING agonists through structural analysis and molecular dynamics simulations, highlighting their potential in tumor immunotherapy. nih.gov

These computational simulations underscore the versatility of the pyridazine scaffold. For this compound, molecular docking provides a rational basis for identifying its most probable biological targets and elucidating the specific molecular interactions that drive its potential therapeutic effects.

Biological Activity Investigations of 5 Benzyloxy Pyridazine 3 Carboxylic Acid and Its Derivatives in Vitro/mechanistic Focus

Evaluation of Enzyme Inhibitory Potencies and Mechanisms

Dopamine (B1211576) Beta-Hydroxylase Inhibition

Dopamine β-hydroxylase (DBH) is a critical enzyme in the catecholamine biosynthesis pathway, responsible for converting dopamine to norepinephrine. Inhibition of this enzyme is a therapeutic strategy for conditions such as hypertension and heart failure. Research into a series of 6-alkylaminopyridazine-3-carboxylic acid derivatives identified potent DBH inhibitors. Within this series, 6-benzylaminopyridazine-3-carboxylic acid, a close structural analogue of 5-(benzyloxy)pyridazine-3-carboxylic acid, was found to possess the most potent inhibitory activity, comparable to that of the well-known DBH inhibitor, fusaric acid. This highlights the potential of the pyridazine-3-carboxylic acid scaffold, particularly with a benzyl (B1604629) group, for effective DBH inhibition.

Protein Kinase CK2 Inhibition and Structure-Activity Relationships (SAR)

Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers, making it a significant target for anticancer drug development. Arylazole derivatives, including those based on pyridazine-3-carboxylic acid, have been reported as synthetic inhibitors of CK2. jst.go.jp Studies on azabenzene analogues, which include pyridazine-carboxylic acid derivatives, have demonstrated potent inhibitory activities against both CK2α and CK2α', the catalytic subunits of the enzyme. These compounds function as ATP-competitive inhibitors.

The structure-activity relationship (SAR) for this class of inhibitors reveals that modifications to the pyridazine (B1198779) ring and its substituents are crucial for potent activity. The introduction of a benzyloxy group, particularly with halo or methoxy (B1213986) substituents on the benzene (B151609) ring, has been shown to maintain or enhance CK2 inhibitory potency while also leading to significant antiproliferative activity in cancer cell lines.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in various diseases, including glaucoma and cancer. Derivatives of pyridazine have been evaluated for their ability to inhibit several human carbonic anhydrase (hCA) isoforms.

Specifically, a series of pyridazine-based benzenesulfonamides, including benzyloxy derivatives, were tested against cytosolic isoforms (hCA I and II) and tumor-associated transmembrane isoforms (hCA IX and XII). nih.gov The benzyloxy pyridazine derivative 5a demonstrated single-digit nanomolar inhibition against hCA II (Kᵢ = 5.3 nM) and potent activity against hCA IX (Kᵢ = 14.8 nM). nih.gov Substitution on the pendant phenyl ring of the benzyloxy group influenced isoform selectivity and potency. For instance, derivative 5c was highly potent against the cancer-related hCA IX isoform with a Kᵢ of 4.9 nM. nih.gov

| Compound | hCA I | hCA II | hCA IX | hCA XII |

|---|---|---|---|---|

| 5a (unsubstituted benzyloxy) | 89.3 | 5.3 | 14.8 | - |

| 5b | 116.3 | - | 12.3 | - |

| 5c | 221.5 | - | 4.9 | 18.4 |

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. The pyridazine scaffold has been explored for its potential as an AChE inhibitor. mdpi.com Structure-activity relationship studies of pyridazine derivatives have provided key insights. For instance, the presence of a lipophilic group at the C-5 position of the pyridazine ring, such as a benzyloxy group, is considered favorable for AChE-inhibitory activity and contributes to selectivity over butyrylcholinesterase (BuChE). mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore analyses have been conducted on various pyridazinone derivatives to elucidate the structural requirements for optimal AChE inhibition, confirming the importance of specific substitutions on the core ring structure. inonu.edu.trresearchgate.netannalsmedres.org While direct inhibitory data for this compound is not detailed, the collective research on related analogues suggests that this structural motif is promising for the design of novel AChE inhibitors. researchgate.net

HIV Reverse Transcriptase-Associated RNase H Inhibition

The ribonuclease H (RNase H) activity of HIV reverse transcriptase (RT) is essential for viral replication and represents an unexploited therapeutic target. mdpi.com The hydroxypyridone carboxylic acid scaffold, which is structurally analogous to pyridazine-3-carboxylic acid, has been investigated for its ability to inhibit the RT-associated RNase H function. nih.gov These compounds are believed to act by chelating the two divalent metal ions (typically Mg²⁺) in the RNase H active site, a mechanism shared by other inhibitors of polynucleotidyl transferase enzymes. nih.govmdpi.com

Biochemical studies have shown that these analogues consistently inhibit HIV RT-associated RNase H in the low micromolar range. nih.gov A crucial structural feature for this activity is the presence of an N-1 benzyl or biarylmethyl moiety, which corresponds to the benzyloxy group in the subject compound. nih.gov Docking and crystallographic studies have confirmed that these molecules bind favorably to the RNase H active site, providing a strong basis for the design of more potent inhibitors based on this scaffold. nih.gov

| Compound Analogue | RNase H IC₅₀ (µM) |

|---|---|

| Analogue with N-1 benzyl moiety | Low micromolar range |

| Analogue with N-1 biarylmethyl moiety | Low micromolar range |

Lysine (B10760008) Specific Demethylase 1 (LSD1) Inhibition in Analogues

Lysine-specific demethylase 1 (LSD1) is a flavin-dependent enzyme that plays a key role in epigenetic regulation by demethylating histone proteins. Its overexpression is linked to various cancers, making it an attractive therapeutic target. nih.govnih.gov A wide range of chemical structures have been investigated as LSD1 inhibitors, including various nitrogen-containing heterocyclic derivatives such as pyridine (B92270) and pyrimidine (B1678525). nih.gov

Research has identified potent LSD1 inhibitors based on a 3-(piperidin-4-ylmethoxy) pyridine scaffold, demonstrating that pyridine-containing structures can effectively target this enzyme. nih.gov While direct studies on this compound as an LSD1 inhibitor are not prominent, the established activity of related heterocyclic compounds suggests that the pyridazine core could serve as a viable scaffold for designing novel LSD1 inhibitors. nih.govmiami.edu

Glycogen Synthase Kinase-3 (GSK-3) Inhibition in Related Scaffolds

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is associated with diseases such as Alzheimer's, type 2 diabetes, and cancer. nih.govacs.org The development of GSK-3 inhibitors is therefore of significant therapeutic interest. Research has identified various heterocyclic compounds, including those with pyridine and pyrimidine cores, as potent GSK-3 inhibitors. frontiersin.org

Specifically, imidazo[1,2-b]pyridazine (B131497) derivatives have been designed and synthesized as GSK-3β inhibitors. nih.govacs.org Structure-activity relationship (SAR) studies of these compounds have led to the identification of potent inhibitors. nih.govacs.org For instance, in vivo studies with certain imidazo[1,2-b]pyridazine derivatives in a triple-transgenic mouse model of Alzheimer's disease demonstrated that these compounds are brain-penetrant and can significantly lower the levels of phosphorylated tau, a hallmark of the disease. nih.govacs.org Furthermore, 5-aryl-pyrazolo[3,4-b]pyridazines have also been identified as potent inhibitors of GSK-3. researchgate.netresearchgate.net While direct studies on this compound as a GSK-3 inhibitor are limited, the established activity of related pyridazine scaffolds suggests its potential as a starting point for the development of novel GSK-3 inhibitors.

Exploration of Receptor Binding Modulatory Effects (e.g., Benzodiazepine (B76468) Receptor Ligands)

The benzodiazepine (BZD) receptor, a modulatory site on the GABA-A receptor, is a key target for drugs treating anxiety and other neurological disorders. nih.gov The pyridazine nucleus has been incorporated into various ligands targeting this receptor. nih.govacs.orgresearchgate.net

Derivatives of a tricyclic heteroaromatic system, pyrido[3',2':5,6]thiopyrano[4,3-c]pyridazin-3(2H,5H)-one, have been synthesized and evaluated for their binding affinity to the benzodiazepine receptor, showing affinities in the micromolar to submicromolar range. nih.gov Additionally, pyrido[2,3-d]pyridazines and pyrazino[2,3-d]pyridazines have been identified as high-affinity ligands for the benzodiazepine binding site of the GABA-A receptor. researchgate.net Some imidazo[1,2-b]pyridazine derivatives have also been tested for their binding to both central and peripheral benzodiazepine receptors. researchgate.net Notably, different benzodiazepines can bind to the GABA-A receptor in distinct modes, which can influence their pharmacological profile. nih.gov The structural features of this compound could potentially allow it to interact with the benzodiazepine receptor, though specific binding studies are needed to confirm this.

In Vitro Assays for Modulatory Effects on Cellular Processes

Antiproliferative Activity in Cell Lines (Mechanism-based)

The pyridazine core is a common feature in many compounds investigated for their anticancer properties. nih.gov These derivatives often exert their antiproliferative effects by targeting key cellular pathways involved in cancer progression.

For example, certain pyridazinone-based derivatives have been designed as surrogates for the multi-kinase inhibitor sorafenib (B1663141) and have shown significant antiproliferative activity against a panel of 60 cancer cell lines at the National Cancer Institute (NCI). nih.gov Some of these compounds induced cell cycle arrest at the G0-G1 phase in non-small cell lung cancer (NSCLC) cell lines and promoted apoptosis. nih.gov Other benzopyridazine derivatives have demonstrated promising antiproliferative activity against human colon (HCT-116), liver (HepG-2), and breast (MCF-7) cancer cell lines, with some compounds showing higher selectivity towards HepG-2 cells than the standard drug doxorubicin. ekb.eg Furthermore, 3(2H)-pyridazinone derivatives have been evaluated for their anti-proliferative effects against gastric adenocarcinoma cells (AGS), with some compounds inducing oxidative stress and apoptosis. mdpi.comamrita.edu

Table 1: Antiproliferative Activity of Selected Pyridazine Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Benzopyridazine derivative 5b | HepG-2 | 1.6 | ekb.eg |

| Benzopyridazine derivative 5c | HepG-2 | 1.5 | ekb.eg |

| Benzopyridazine derivative 5d | HepG-2 | 1.6 | ekb.eg |

| Benzopyridazine derivative 7a | HepG-2 | 1.6 | ekb.eg |

| Benzopyridazine derivative 7b | HepG-2 | 1.8 | ekb.eg |

Antimicrobial Activity (in vitro studies, focusing on mechanistic insights)

With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Pyridazine derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. researchgate.net

Numerous studies have reported the synthesis and evaluation of pyridazine-containing compounds against various bacterial and fungal pathogens. nih.govmdpi.comresearchgate.net For instance, certain pyridazinium compounds have shown that their antimicrobial activity is influenced by their stereochemistry, with cis-isomers being more active than their trans-counterparts. nih.gov The saturation level of fused pyrrolopyridazine systems also affects their activity and selectivity against different bacterial strains. nih.gov Some novel pyridazinone derivatives have demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values in the low micromolar range. mdpi.com The mechanism of action for some pyridazine derivatives is thought to involve the inhibition of essential bacterial enzymes.

Table 2: In Vitro Antimicrobial Activity of Representative Pyridazine Derivatives

| Compound/Derivative | Microorganism | MIC (µM) | Reference |

|---|---|---|---|

| Pyridazinone derivative 7 | S. aureus (MRSA) | 3.74 - 8.92 | mdpi.com |

| Pyridazinone derivative 13 | S. aureus (MRSA) | 3.74 - 8.92 | mdpi.com |

| Pyridazinone derivative 7 | P. aeruginosa | 3.74 - 8.92 | mdpi.com |